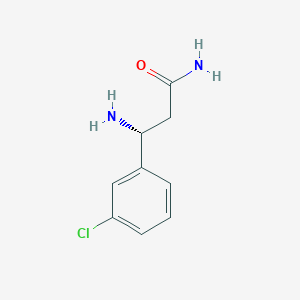![molecular formula C13H23N B13073045 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Bicyclo[221]hept-5-en-2-ylmethyl}(pentan-3-yl)amine is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with pentan-3-ylamine under controlled conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: Shares the bicyclic structure but differs in the alkyl substituent.
Pentan-3-ylamine: Similar in the alkyl chain but lacks the bicyclic structure.
Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(ethyl)amine: Similar bicyclic structure with a different alkyl group.
Uniqueness
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine is unique due to its combination of a bicyclic structure and a pentan-3-yl substituent. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C13H23N |
|---|---|
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pentan-3-amine |
InChI |
InChI=1S/C13H23N/c1-3-13(4-2)14-9-12-8-10-5-6-11(12)7-10/h5-6,10-14H,3-4,7-9H2,1-2H3 |
InChI-Schlüssel |
QEUHRDVWTMGMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NCC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


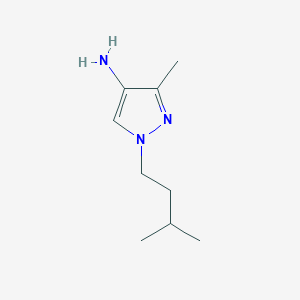
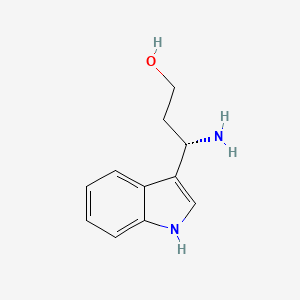

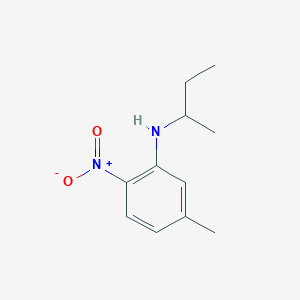
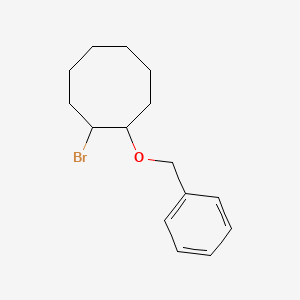
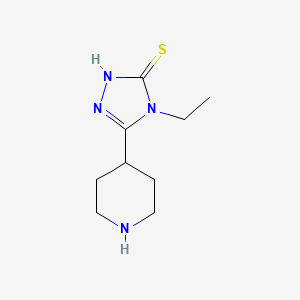


![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
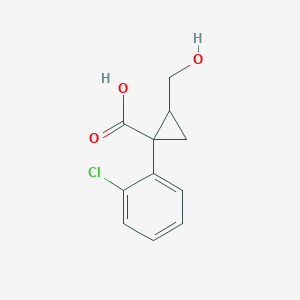
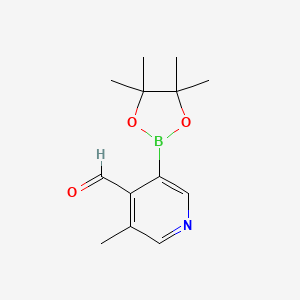
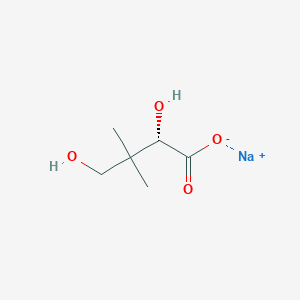
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B13073038.png)
